2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and a piperazine ring . These functional groups are common in many biologically active compounds, including drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, the benzodioxole ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxole and piperazine rings could affect its solubility and reactivity .Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-26-19-5-3-18(4-6-19)25-10-8-24(9-11-25)13-17-14-29-22(23-17)16-2-7-20-21(12-16)28-15-27-20/h2-7,12,14H,8-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYGUGKLRSQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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